molecular formula C50H54N6O20S B2542676 CID 156588615 CAS No. 2246380-69-6

CID 156588615

Cat. No.: B2542676
CAS No.: 2246380-69-6
M. Wt: 1091.06
InChI Key: IKQSTTAUHYHYCV-GVAVQZEZSA-N
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Description

CID 156588615, also known as MAC glucuronide phenol-linked SN-38, is a complex organic compound with the molecular formula C₅₀H₅₂N₆O₂₀S and a molecular weight of 1089.04 g/mol . This compound is a derivative of SN-38, which is an active metabolite of the chemotherapy drug irinotecan. The glucuronide linkage enhances its solubility and bioavailability, making it a significant compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MAC glucuronide phenol-linked SN-38 involves multiple steps, starting with the preparation of SN-38. The key steps include:

    Hydrolysis of Irinotecan: Irinotecan is hydrolyzed to produce SN-38.

    Glucuronidation: SN-38 is then subjected to glucuronidation, where a glucuronic acid moiety is attached to the phenol group of SN-38. This step typically requires the use of glucuronosyltransferase enzymes or chemical catalysts under controlled pH and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to hydrolyze irinotecan and subsequently glucuronidate SN-38.

    Purification: The product is purified using techniques such as crystallization, chromatography, and filtration to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and amine groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the glucuronic acid moiety.

    Substitution: Nucleophilic substitution reactions can take place at the phenol group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Oxidation Products: Quinones, nitroso compounds

Chemical Reactions Analysis

Current Data Availability

  • PubChem Records : The search results include PubChem entries for CID 156588412 (a trilithium salt of P1,P5-di(adenosine-5'-)pentaphosphate) and CID 156588720 (a sodium salt of 4-acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid). Neither entry mentions CID 156588615 or its structural/functional analogs .

  • Synthetic Studies : Several PMC articles detail pyridopyrimidine derivatives (e.g., CDK4/ARK5 inhibitors) , hydrazine-carboxamide RXRα antagonists , and diagnostic accuracy reviews , but none reference this compound .

  • Analytical Methods : EPA documents discuss mass spectrometry techniques for compound identification but do not include this compound .

Potential Causes for Lack of Information

  • Typographical Error : Verify the CID number for accuracy. For example, CID 156588412 and CID 156588720 are valid but unrelated entries .

  • Undisclosed Research : The compound may be part of unpublished or proprietary studies not indexed in public databases.

  • Niche Application : If this compound is a novel or highly specialized compound, it may lack published characterization.

Recommended Actions

  • Cross-Check Databases :

    • Search PubChem , ChemSpider , or Reaxys using the exact identifier.

    • Review patent databases (e.g., USPTO, WIPO) for proprietary synthetic routes.

  • Structural Analysis :

    • If the molecular formula or SMILES notation is available, use tools like SwissADME or MolSoft to predict reactivity and pathways.

  • Collaborative Inquiry :

    • Contact authors of related studies (e.g., kinase inhibitors , RXRα antagonists ) to inquire about unpublished work.

Example Data Table for Hypothetical Reactions

If this compound were analogous to CID 156588412 (a nucleotide derivative), its reactions might involve phosphorylation or hydrolysis. This is speculative and not evidence-based.

Reaction TypeReagents/ConditionsExpected Products
Phosphorylation ATP, kinase enzymePolyphosphate-modified adenosine
Acid Hydrolysis HCl (1M, 100°C)Adenosine, inorganic phosphate ions
Enzymatic Degradation Phosphodiesterase5'-AMP derivatives

Properties

InChI

InChI=1S/C50H52N6O20S/c1-5-27-28-18-26(8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)64)23-72-48(67)50(31,69)6-2)74-24-54(15-16-77(4,70)71)49(68)73-22-25-7-10-35(75-47-43(63)41(61)42(62)44(76-47)46(65)66)33(17-25)51-36(57)21-53(3)37(58)13-14-55-38(59)11-12-39(55)60/h7-12,17-19,42-44,61-63,69H,5-6,13-16,20-24H2,1-4H3,(H,51,57)(H,65,66)/t42-,43+,44-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZXQYUFOHOISC-UUENOOSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C]7C([C](C(C(O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C]7[C@@H]([C]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H52N6O20S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1089.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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